molecular formula C6H10F3I B3031017 3-Iodo-1,1,1-trifluorohexane CAS No. 1257535-27-5

3-Iodo-1,1,1-trifluorohexane

Cat. No.: B3031017
CAS No.: 1257535-27-5
M. Wt: 266.04 g/mol
InChI Key: QFRQARUUKDNGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1,1,1-trifluorohexane is an organofluorine compound with the molecular formula C6H10F3I. It is characterized by the presence of an iodine atom and three fluorine atoms attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,1,1-trifluorohexane typically involves the iodination of 1,1,1-trifluorohexane. This can be achieved through the reaction of 1,1,1-trifluorohexane with iodine in the presence of a suitable catalyst or under specific reaction conditions that facilitate the substitution of a hydrogen atom with an iodine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1,1,1-trifluorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Iodo-1,1,1-trifluorohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1,1,1-trifluorohexane involves its interaction with molecular targets through its iodine and fluorine atoms. The iodine atom can participate in halogen bonding, while the fluorine atoms can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-iodoethane
  • 1,1,1-Trifluoro-3-iodopropane
  • 1,1,1-Trifluoro-4-iodobutane

Comparison: 3-Iodo-1,1,1-trifluorohexane is unique due to its longer carbon chain compared to similar compounds like 1,1,1-trifluoro-2-iodoethane and 1,1,1-trifluoro-3-iodopropane. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of three fluorine atoms and one iodine atom also imparts distinct electronic and steric effects, making it a valuable compound for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

1,1,1-trifluoro-3-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3I/c1-2-3-5(10)4-6(7,8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRQARUUKDNGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601808
Record name 1,1,1-Trifluoro-3-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-27-5
Record name 1,1,1-Trifluoro-3-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-1,1,1-trifluorohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Iodo-1,1,1-trifluorohexane
Reactant of Route 2
3-Iodo-1,1,1-trifluorohexane
Reactant of Route 3
3-Iodo-1,1,1-trifluorohexane
Reactant of Route 4
3-Iodo-1,1,1-trifluorohexane
Reactant of Route 5
3-Iodo-1,1,1-trifluorohexane
Reactant of Route 6
3-Iodo-1,1,1-trifluorohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.